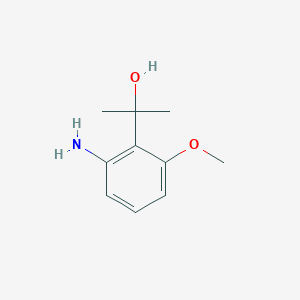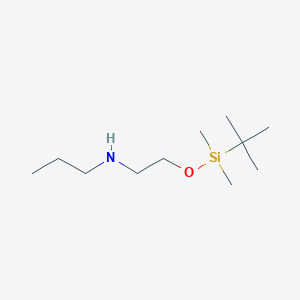
CK1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CK1-IN-2 is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core fused with a pyrazole ring and substituted with a 4-fluorophenyl group
Méthodes De Préparation
The synthesis of CK1-IN-2 involves several steps, typically starting with the preparation of the pyrazole and furo[3,4-b]pyridine intermediates. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the formation of the furo[3,4-b]pyridine core via a cyclization reaction involving a suitable pyridine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
CK1-IN-2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
CK1-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its potential to interact with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of CK1-IN-2 involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
CK1-IN-2 can be compared with other pyrazolopyridine derivatives, such as:
Riociguat: Another pyrazolopyridine derivative used as a vasodilator agent for the treatment of pulmonary hypertension.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various scientific fields.
Propriétés
Formule moléculaire |
C17H12FN3O2 |
|---|---|
Poids moléculaire |
309.29 g/mol |
Nom IUPAC |
4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3 |
Clé InChI |
XISSYJGQGSMWHO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C4C(=NC=C3)COC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethylhexyl)oxy]-4-nitrobenzene](/img/structure/B8463074.png)








![7-(3-Chlorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8463118.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-](/img/structure/B8463132.png)

